Unraveling the Identity of a Cannabidiol Derivative: A Technical Guide to the Discovery, Origin, and Activity of Cannabielsoin, Formerly 1(R),2(S)-CBD Epoxide
Unraveling the Identity of a Cannabidiol Derivative: A Technical Guide to the Discovery, Origin, and Activity of Cannabielsoin, Formerly 1(R),2(S)-CBD Epoxide
A case of mistaken identity in cannabinoid research has led to a deeper understanding of the degradation products of cannabidiol (CBD). This technical guide provides an in-depth exploration of a CBD derivative initially identified as 1(R),2(S)-CBD epoxide. It details the subsequent structural revision to cannabielsoin (CBE), its synthesis, metabolic origin, and its significant biological activity as a modulator of the Wnt/β-catenin signaling pathway and a biased agonist of the cannabinoid receptor 1 (CB1).
Initially, a synthetic derivative of cannabidiol, prepared by oxidation, was reported to be 1(R),2(S)-CBD epoxide. This compound garnered significant interest due to its potent, dose-dependent inhibitory activity on the Wnt/β-catenin signaling pathway, a critical pathway implicated in neuropathic pain.[1] However, subsequent rigorous analysis using anisotropic NMR and advanced synthetic chemistry methods revealed that the actual structure of this bioactive compound was not the epoxide, but rather its isomer, cannabielsoin (CBE).[2][3][4] This guide will address this pivotal structural correction and focus on the true active compound, cannabielsoin, while acknowledging the role of the epoxide as a key intermediate.
Origin: A Product of Oxidation and Metabolism
Cannabielsoin is not a primary phytocannabinoid biosynthesized directly by the Cannabis sativa plant. Instead, it arises from the chemical transformation of cannabidiol.[5][6] Its origin can be traced to two main pathways:
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Oxidative Degradation: CBE is a primary oxidation byproduct of CBD.[5][6] This process can occur naturally over time as cannabis ages or is exposed to oxygen. The oxidation of CBD can be mimicked in the laboratory using various oxidizing agents, which has been crucial for its synthesis and study.[4][7]
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Metabolic Transformation: CBE has also been identified as a metabolite of CBD in mammals. In vivo and in vitro studies have shown that hepatic microsomal enzymes, specifically the cytochrome P-450 system, can convert CBD into CBE.[8][9] This metabolic pathway suggests that some of the physiological effects observed after CBD administration could be attributed to its metabolite, CBE.
It is important to note that while the 1(R),2(S)-CBD epoxide is a necessary intermediate in the synthetic conversion of CBD to CBE, its natural occurrence in the cannabis plant has not been established. Its existence is primarily transient, as it readily rearranges to the more stable CBE structure.
Synthesis of Cannabielsoin via a CBD Epoxide Intermediate
The synthesis of cannabielsoin from cannabidiol is a key process that highlights the role of the 1(R),2(S)-CBD epoxide as a transient intermediate. Several methods have been developed for this transformation, with the epoxidation of CBD being the critical first step.
Experimental Protocols
Below are detailed methodologies for the synthesis of cannabielsoin, adapted from published literature.[4][7][10]
Method 1: One-Pot Synthesis using in situ Generated Dimethyldioxirane (DMDO) from Oxone®
This method provides a stereoselective and protecting-group-free approach to synthesize cannabielsoin from cannabidiol.
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Materials:
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Cannabidiol (CBD)
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Acetone
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Oxone® (potassium peroxymonosulfate)
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Sodium bicarbonate (NaHCO₃)
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Suitable base (e.g., potassium carbonate)
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., n-hexane, ethyl acetate)
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Procedure:
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Dissolve cannabidiol in a mixture of acetone and water.
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To this stirred solution, add sodium bicarbonate to maintain a neutral to slightly basic pH.
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In a separate flask, prepare a solution of Oxone® in water.
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Add the Oxone® solution portion-wise to the CBD solution over a period of several hours at room temperature. The in situ generation of dimethyldioxirane will epoxidize the CBD.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material (CBD) is consumed.
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Once the epoxidation is complete, add a suitable base (e.g., potassium carbonate) to the reaction mixture to induce the stereospecific epoxide ring-opening and cyclization to cannabielsoin.
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After the reaction is complete, pour the mixture into a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield pure cannabielsoin.
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Method 2: Payne Epoxidation of CBD Diacetate
This method involves the protection of the phenolic hydroxyl groups of CBD as acetates prior to epoxidation.
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Materials:
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Cannabidiol (CBD)
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Acetic anhydride
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Pyridine or other suitable base
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m-Chloroperoxybenzoic acid (mCPBA)
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Dichloromethane (DCM)
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Sodium bicarbonate solution
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Sodium hydroxide (NaOH) or other base for deprotection
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Methanol or ethanol
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Hydrochloric acid (HCl) for neutralization
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Procedure:
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Acetylation of CBD: Dissolve CBD in a suitable solvent like dichloromethane and add acetic anhydride and a base such as pyridine. Stir the reaction until the acetylation is complete (monitored by TLC). Work up the reaction to obtain CBD diacetate.
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Epoxidation: Dissolve the CBD diacetate in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir the reaction at low temperature. Allow the reaction to warm to room temperature and stir until the epoxidation is complete.
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Quench the reaction with a solution of sodium bicarbonate. Extract the product with dichloromethane, wash with brine, dry, and concentrate.
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Deprotection: Dissolve the crude epoxide in methanol or ethanol and add a solution of sodium hydroxide. Stir the reaction until the acetate groups are removed.
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Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
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Purify the resulting cannabielsoin by silica gel column chromatography.
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Experimental Workflow
References
- 1. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. Identification of Cannabielsoin, a New Metabolite of Cannabidiol Formed by Guinea-Pig Hepatic Microsomal Enzymes, and Its Pharmacological Activity in Mice [jstage.jst.go.jp]
- 9. Cannabielsoin as a new metabolite of cannabidiol in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
